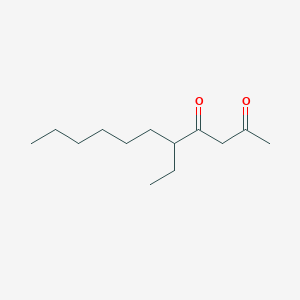
5-Ethylundecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethylundecane-2,4-dione is a beta-diketone.
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds related to 5-Ethylundecane-2,4-dione, such as 5-ethylidene-thiazolidine-2,4-diones, have been explored for their potential in various scientific applications. These compounds are synthesized through facile methods and characterized using analytical tools to evaluate their properties and potential applications in fields such as antimicrobial treatments due to their moderate to very good activity against microorganisms (Joshi, Chejara, & Mahajan, 2021).
Enantiomeric Resolution
The enantiomeric resolution of derivatives like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione has been studied, showcasing the importance of chirality in the pharmaceutical and chemical industries. The research focuses on the separation of enantiomers and the study of their properties, which is crucial for the development of more effective and safer pharmaceuticals (Ali et al., 2016).
Catalysis
Studies on catalysis involving derivatives of 5-Ethylundecane-2,4-dione have demonstrated the efficiency of novel catalysts in promoting aldol condensation reactions. These catalysts contribute to greener and more sustainable chemical processes by offering nontoxic, environment-friendly properties, and high yields, which are beneficial for industrial applications (Esam et al., 2020).
Antimicrobial Activity
The antimicrobial evaluation of related compounds indicates their potential use in developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant bacteria and the search for novel therapeutic agents (Tshiluka et al., 2021).
Polymer Science
In polymer science, the study of degradable amphiphilic block copolymers incorporating similar dione structures has led to advancements in creating more efficient and environmentally friendly materials. These materials have applications in drug delivery systems and biodegradable plastics, contributing to reducing the environmental impact of polymers (Pounder et al., 2011).
特性
製品名 |
5-Ethylundecane-2,4-dione |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
5-ethylundecane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-12(5-2)13(15)10-11(3)14/h12H,4-10H2,1-3H3 |
InChIキー |
XCPDYBSBMIJFCN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CC)C(=O)CC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



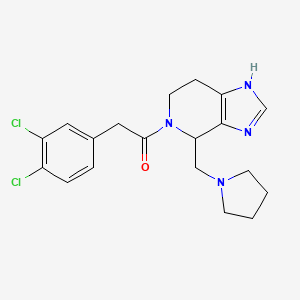

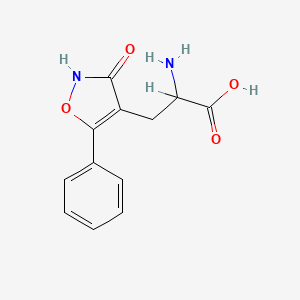

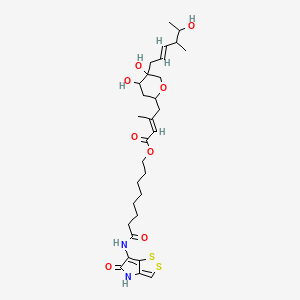

![[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B1249121.png)
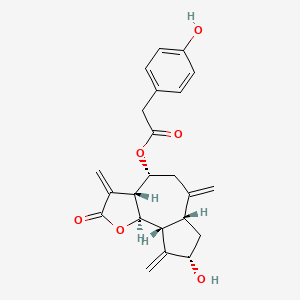
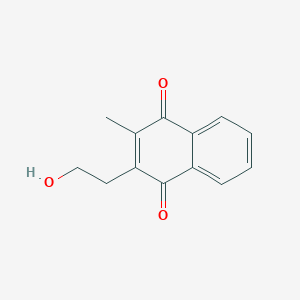
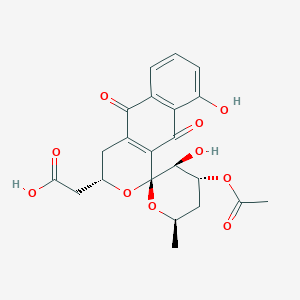
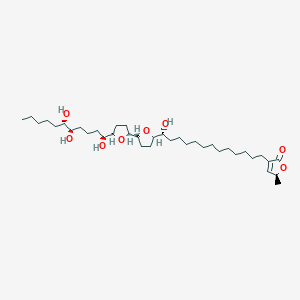
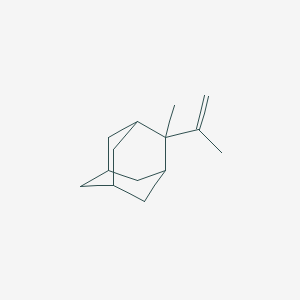
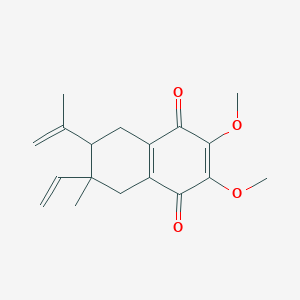
![[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-3-(2,3-difluorophenyl)-2-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1249131.png)